5-Cyclobutyl-1,2,3-thiadiazole-4-carboxylic acid
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Overview
Description
5-Cyclobutyl-1,2,3-thiadiazole-4-carboxylic acid is a heterocyclic compound containing a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutyl-1,2,3-thiadiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions One common method includes the reaction of cyclobutylamine with thiocarbonyl diimidazole, followed by cyclization with hydrazine hydrate to form the thiadiazole ring
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness, scalability, and safety.
Chemical Reactions Analysis
Types of Reactions
5-Cyclobutyl-1,2,3-thiadiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-Cyclobutyl-1,2,3-thiadiazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with biological targets.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or mechanical properties.
Biological Research: It is used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 5-Cyclobutyl-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as anticancer activity .
Comparison with Similar Compounds
Similar Compounds
5-Cyclobutyl-1,3,4-oxadiazol-2-ol: Another heterocyclic compound with similar structural features but different chemical properties.
1,2,4-Thiadiazole: A related compound with a different arrangement of nitrogen and sulfur atoms in the ring.
Uniqueness
5-Cyclobutyl-1,2,3-thiadiazole-4-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to other thiadiazole derivatives.
Properties
Molecular Formula |
C7H8N2O2S |
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Molecular Weight |
184.22 g/mol |
IUPAC Name |
5-cyclobutylthiadiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2S/c10-7(11)5-6(12-9-8-5)4-2-1-3-4/h4H,1-3H2,(H,10,11) |
InChI Key |
SAXNHSDNWPQPAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=C(N=NS2)C(=O)O |
Origin of Product |
United States |
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